2-chloro-N-(1,2,3-thiadiazol-4-ylmethyl)aniline

Medicinal Chemistry Physicochemical Profiling Structure-Activity Relationships

Researchers lack SAR probes to deconvolute ortho-chloro steric effects in 1,2,3-thiadiazole aniline series. This compound fills that gap with its constrained amine vector and acid-labile core. Key procurement values: 1) 2-Cl substitution restricts rotational freedom, modulating NH pKa and target-binding geometry []. 2) 1,2,3-Thiadiazole ring enables covalent/metal-coordinating interactions distinct from 1,3,4-isomers []. 3) ≥95% purity supports direct use in crystallographic soaking and SPR fragment screens without further purification. Ideal for systematic halogen-position SAR studies.

Molecular Formula C9H8ClN3S
Molecular Weight 225.70 g/mol
Cat. No. B13251530
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-N-(1,2,3-thiadiazol-4-ylmethyl)aniline
Molecular FormulaC9H8ClN3S
Molecular Weight225.70 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)NCC2=CSN=N2)Cl
InChIInChI=1S/C9H8ClN3S/c10-8-3-1-2-4-9(8)11-5-7-6-14-13-12-7/h1-4,6,11H,5H2
InChIKeyFOAJPICLQUAZSG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-N-(1,2,3-thiadiazol-4-ylmethyl)aniline – Identity & Procurement


2-Chloro-N-(1,2,3-thiadiazol-4-ylmethyl)aniline (CAS 1157062-37-7) is a heterocyclic aromatic amine composed of a 2-chloro-substituted aniline moiety linked through a methylene bridge to a 1,2,3-thiadiazole ring. Its molecular formula is C₉H₈ClN₃S with a formula weight of 225.70 g·mol⁻¹ . The compound belongs to the 1,2,3-thiadiazole subclass—a five-membered ring containing two nitrogen atoms and one sulfur atom—which is distinguished from the more abundant 1,3,4-thiadiazole regioisomer by electronic configuration and reactivity profiles that influence biological target engagement [1]. Commercially, the compound is typically offered at ≥95% purity and is recommended for storage at 2–8 °C under dry, sealed conditions .

1,2,3-Thiadiazole regioisomer for electronic/reactivity profiling distinct from 1,3,4-isomer

Ortho-chloro aniline vector constrains NH geometry and rotational freedom for target engagement studies

Research-grade purity (HPLC) supports direct fragment library inclusion or crystallographic soaking

Requires cold-chain storage (dry, sealed) due to acid-sensitive 1,2,3-thiadiazole core

2-Chloro-N-(1,2,3-thiadiazol-4-ylmethyl)aniline – Structural Specificity Over Analogues


Within the N-(1,2,3-thiadiazol-4-ylmethyl)aniline chemotype, the position of the chlorine substituent on the aniline ring creates distinct steric, electronic, and hydrogen-bonding environments that cannot be replicated by ortho-, meta-, or para-substituted analogs. The 2-chloro (ortho) substitution introduces a steric barrier adjacent to the secondary amine linker, restricting rotational freedom and modulating the pKa of the aniline NH—a property that directly governs solubility, membrane permeability, and target-binding geometry [1]. Furthermore, the 1,2,3-thiadiazole ring itself exhibits different reactivity and metabolic stability compared to the more commonly explored 1,3,4-thiadiazole isomer, making interchange across thiadiazole subclasses scientifically unjustified without empirical validation [2]. These structural distinctions underpin the quantitative comparisons presented below.

Sterics

Ortho-chloro substitution may shift NH acidity and binding geometry compared to para/meta isomers; rotational barrier differences can alter target fit.

Core

1,2,3-Thiadiazole ring exhibits acid lability not shared by 1,3,4-thiadiazole analogs; synthetic handling and stability profiles differ significantly.

Analogs

4-Methyl or 4-bromo congeners introduce additional lipophilicity or halogen effects; direct substitution without empirical validation may confound SAR interpretation.

2-Chloro-N-(1,2,3-thiadiazol-4-ylmethyl)aniline – Differentiation Evidence vs. Closest Analogs


Ortho-Chloro Effect on NH Acidity

The 2-chloro substituent imposes a steric clash with the methylene-linked thiadiazole ring, increasing the barrier to rotation about the N–Caryl bond and altering the NH acidity (pKa) by approximately 0.5–1.0 log units relative to the unhindered 4-chloro isomer, as established through general ortho-effect structure–property relationships in N-alkylanilines [1]. While direct experimental pKa values for the target compound are not published, the ortho-chloro N-methylaniline substructure is reported with a pKa of ~3.8 (conjugate acid) versus ~4.4 for the para isomer, a difference of ΔpKa ≈ 0.6 [2].

NH Acidity Shift
Class-level inference
ΔpKa ≈ –0.6 (more acidic)
Predicted from 2-chloro-N-methylaniline substructure
May alter hydrogen-bond donor strength and protonation state
Direct pKa not published; estimate from ortho-effect rules
Medicinal Chemistry Physicochemical Profiling Structure-Activity Relationships

Purity vs. 4-Methyl Congener

Among commercially available N-(1,2,3-thiadiazol-4-ylmethyl)aniline derivatives, the target 2-chloro compound is supplied at a minimum purity of 95% (HPLC) by multiple vendors , whereas its closest commercially listed congener, 2-chloro-4-methyl-N-(1,2,3-thiadiazol-4-ylmethyl)aniline (CAS 1157063-08-5), is offered at comparable 95% purity but with a higher molecular weight (239.72 vs. 225.70 g·mol⁻¹) and an additional methyl group that increases lipophilicity by an estimated +0.5 log units . Both compounds share the same thiadiazole–methylene–aniline scaffold and ortho-chloro substitution, making the target compound a cleaner probe for SAR studies where the 4-methyl contribution is undesired.

Purity vs. 4‑Methyl
Data to verify
≥95% purity for both
ΔMW –14.02 g/mol; est. ΔlogP ≈ –0.5
Cleaner fragment probe without additional 4‑methyl lipophilicity
Supplier datasheets; no independent batch cross-verification
Chemical Procurement Building Block Quality Synthetic Chemistry

Physicochemical Differentiation from 4-Bromo Analog

Replacing the 2-chloro substituent with a 2-bromo group in the N-(1,2,3-thiadiazol-4-ylmethyl)aniline scaffold increases the heavy atom count, molecular weight (from 225.70 to 284.18 g·mol⁻¹), and the computed topological polar surface area (TPSA) while introducing a stronger halogen-bond donor. The chlorine-bearing target compound is predicted to exhibit lower non-specific protein binding due to its smaller halogen van der Waals radius (Cl: 1.75 Å vs. Br: 1.85 Å) and reduced polarizability [1]. While no direct experimental binding data exist for this pair, the trend is consistent with systematic halogen-series analyses in fragment-based drug discovery showing that Cl→Br substitution can shift IC₅₀ values by >10-fold against certain kinase targets [2].

Halogen Properties
Class-level inference
Cl vdW radius 1.75 Å; MW 225.70
vs Br: vdW 1.85 Å; MW 284.18; +58.48 g/mol
Balanced halogen choice before introducing heavier, more polarizable Br
Halogen-series IC₅₀ shifts >10-fold reported in kinase sets
Computational Chemistry Drug Design Halogen Bonding

Acidic Stability: 1,2,3- vs 1,3,4-Thiadiazole

The 1,2,3-thiadiazole ring system is known to undergo ring-opening under strongly acidic or basic conditions, releasing dinitrogen, whereas the isomeric 1,3,4-thiadiazole demonstrates greater hydrolytic stability [1]. The target compound therefore carries a reactivity profile inherent to its 1,2,3-thiadiazole core that differs fundamentally from 1,3,4-thiadiazole-containing analogs such as N-(2-chlorobenzyl)-1,3,4-thiadiazol-2-amine. While specific degradation half-life data for the target compound are not published, the general liability of 1,2,3-thiadiazoles to acid-catalyzed decomposition necessitates controlled storage (2–8 °C, dry) and precludes use in synthetic sequences involving strong protic acids unless explicitly validated .

Core Stability
Class-level inference
1,2,3‑thiadiazole: acid-sensitive, cold storage required
1,3,4‑thiadiazole: generally stable to mild acid
Demands controlled synthetic handling and exclusion of strong protic acids
No quantitative degradation half-life data available
Chemical Stability Synthetic Chemistry Heterocycle Reactivity

Absence of Biological Activity Data

A systematic search of PubMed, PubChem, ChemSpider, and major patent databases (January 2025–April 2026) failed to identify any published IC₅₀, MIC, Ki, or EC₅₀ values for 2-chloro-N-(1,2,3-thiadiazol-4-ylmethyl)aniline in any biological assay [1][2]. By contrast, related 1,2,3-thiadiazole derivatives such as 4-(1,2,3-thiadiazol-4-yl)aniline and 3-(5-chloro-1,2,3-thiadiazol-4-yl)aniline have reported antimicrobial MIC values ranging from 3.12 to 50 µg·mL⁻¹ against S. aureus and E. coli, though direct comparison is confounded by differences in linker connectivity (direct aryl–thiadiazole vs. methylene-bridged) . The target compound's biological activity profile therefore remains uncharacterized, and procurement for biological screening should be treated as de novo exploration.

Activity Data
Data to verify
0 published IC₅₀/MIC/EC₅₀
Related 1,2,3‑thiadiazole anilines: MIC 3.12–50 µg/mL
Procurement risk: de novo biological exploration only
Justify selection by chemical hypothesis, not activity precedent
Data Transparency Procurement Risk Biological Screening

2-Chloro-N-(1,2,3-thiadiazol-4-ylmethyl)aniline – Application Scenarios


Fragment-Based Drug Discovery

The compound's low molecular weight (225.70 g·mol⁻¹) and compact scaffold align with fragment-based screening libraries. The ortho-chloro substitution provides a sterically constrained amine vector that can probe hydrophobic pockets while the 1,2,3-thiadiazole ring offers potential for covalent or metal-coordinating interactions not available to 1,3,4-thiadiazole fragments [1]. Procurement at ≥95% purity enables direct use in crystallographic soaking experiments or SPR-based fragment screens without additional purification .

Halogen Position SAR Studies

Because no published SAR data exist for this specific chemotype, the compound is best positioned as a probe molecule in systematic studies comparing ortho-, meta-, and para-halogenated N-(1,2,3-thiadiazol-4-ylmethyl)aniline series. The commercially available para-chloro and 2-chloro-4-methyl analogs serve as comparators, allowing deconvolution of the ortho-chloro steric effect from electronic contributions [1]. Synthetic accessibility via reductive amination of 2-chloroaniline with 1,2,3-thiadiazole-4-carbaldehyde makes in-house library expansion feasible .

Agrochemical Lead Generation

The 1,2,3-thiadiazole core has precedent in commercial fungicides (e.g., etridiazole). The target compound's chlorinated aniline moiety may enhance lipophilicity for cuticular penetration in plant-pathogen models. Procurement should be accompanied by in-house MIC determination against panels such as Botrytis cinerea and Fusarium graminearum, using the 4-chloro isomer as a direct comparator to quantify the ortho-effect contribution [1]. Note that the 1,2,3-thiadiazole ring's acid sensitivity requires formulation pH > 5 for stable tank-mix applications .

Stability Profiling of 1,2,3-Thiadiazole

The documented acid lability of the 1,2,3-thiadiazole nucleus makes the target compound a suitable test substrate for developing stability protocols in medicinal chemistry workflows. Comparative stability studies against 1,3,4-thiadiazole-containing building blocks can quantify half-life differences under standardized conditions (e.g., 0.1 M HCl in dioxane/water at 25 °C), generating procurement-relevant data that currently do not exist in the public domain [1]. Such data would directly inform reaction solvent and temperature choices for downstream derivatization.

Application
Selection Property
Validation Focus
Fragment-based screening
Compact scaffold with ortho-chloro conformational constraint
Crystallographic soaking or SPR binding confirmation
Halogen position SAR
Ortho-chloro probe for systematic halo-series comparison
Compare vs para-chloro and 4‑methyl analogs; verify steric/electronic contributions
Agrochemical antifungal screening
1,2,3‑Thiadiazole core with chlorinated aniline for penetration
In-house MIC panels; verify formulation pH >5 stability
Heterocycle stability protocol development
Acid-labile 1,2,3‑thiadiazole as test substrate
Half-life determination under standardized acidic conditions
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